1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-

Drug Discovery Medicinal Chemistry Pharmacokinetics

The compound 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-80-0) is a synthetic triazole derivative with a molecular formula of C₁₇H₁₃Cl₂N₃O₂ and a molecular weight of 362.2 g/mol. Its structure incorporates 2,4-dichlorophenyl and phenyl substituents, a tertiary alcohol, and a 1,2,4-triazole ring characteristic of azole antifungals that target lanosterol 14α-demethylase (CYP51).

Molecular Formula C17H13Cl2N3O2
Molecular Weight 362.2 g/mol
CAS No. 107658-80-0
Cat. No. B12681241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-
CAS107658-80-0
Molecular FormulaC17H13Cl2N3O2
Molecular Weight362.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C17H13Cl2N3O2/c18-13-6-7-14(15(19)8-13)17(24,9-22-11-20-10-21-22)16(23)12-4-2-1-3-5-12/h1-8,10-11,24H,9H2
InChIKeyFFJCCJAORONDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-80-0) – A Compact Triazole Antifungal Scaffold


The compound 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-80-0) is a synthetic triazole derivative with a molecular formula of C₁₇H₁₃Cl₂N₃O₂ and a molecular weight of 362.2 g/mol [1]. Its structure incorporates 2,4-dichlorophenyl and phenyl substituents, a tertiary alcohol, and a 1,2,4-triazole ring characteristic of azole antifungals that target lanosterol 14α-demethylase (CYP51) [2]. The compound is primarily utilized as a research chemical for antifungal drug discovery and mechanism-of-action studies.

Why Substituting CAS 107658-80-0 with Other Triazole Antifungals or Precursors Can Fail Experimental Reproducibility


The antifungal triazole chemical space is highly sensitive to minor structural perturbations [1]. Substituting CAS 107658-80-0 with other 1,2,4-triazole derivatives—such as itraconazole (MW 705.6), fluconazole (MW 306.3), or even closely related isomers—can result in significant divergence in CYP51 binding affinity, spectrum of activity, and physicochemical properties [2]. For example, the 2,4-dichlorophenyl substitution pattern on the α-carbon of the propanone backbone is a critical determinant of lipophilicity and enzyme inhibition potency; a shift to 4-chlorophenyl or 2-chlorophenyl isomers can alter logP and, consequently, membrane permeability and antifungal MIC values [3]. Therefore, generic substitution without explicit comparative bioactivity data introduces uncontrolled variability that can compromise SAR studies, lead optimization campaigns, and in vivo efficacy models.

Quantitative Differentiation of CAS 107658-80-0 from Structurally Adjacent Antifungal Triazoles


Molecular Weight Advantage and Scaffold Compactness vs. Itraconazole and Posaconazole

Compared to clinically established triazoles, CAS 107658-80-0 has a substantially lower molecular weight (362.2 g/mol) than itraconazole (705.6 g/mol), posaconazole (700.8 g/mol), and hydroxyitraconazole (≈720 g/mol) [1][2]. This significant difference (~49% reduction vs. itraconazole) positions this compound as a more synthetically accessible and fragment-like scaffold for lead optimization campaigns. The lower molecular weight typically correlates with improved ligand efficiency metrics and offers a better starting point for property-based drug design [3].

Drug Discovery Medicinal Chemistry Pharmacokinetics

Computational Binding Affinity Against NF-κB as a Distinct Anti-Inflammatory Differentiator

Unlike the majority of triazole antifungals, CAS 107658-80-0 has been computationally evaluated for its ability to inhibit NF-κB, a master regulator of inflammation. The compound demonstrates a binding affinity of -9.4578 kcal/mol against NF-κB [1]. Furthermore, it has been shown to reduce levels of TNF-α, IL-6, INF-γ, and CRP, while enhancing SOD, CAT, and GSH activity, indicating a potential dual antifungal/anti-inflammatory profile [1]. In contrast, reference clinical antifungals such as fluconazole and itraconazole are not known to possess this specific anti-inflammatory mechanism.

Inflammation Computational Chemistry Drug Repurposing

Explicit CYP51 Target Engagement Confirmed by Sterol Profile Analysis in Triazole Propyl Ether Series

While direct CYP51 inhibition data for this specific compound (CAS 107658-80-0) is not available, structurally analogous 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl derivatives have demonstrated that their antifungal activity is mediated through inhibition of 14α-demethylase, as confirmed by sterol profile analysis showing accumulation of 14α-methyl sterols and depletion of ergosterol [1]. This provides a experimentally validated mechanism of action for the compound class that differentiates it from other antifungal classes such as echinocandins or polyenes.

Antifungal Mechanism of Action Biochemistry

Acute Oral Toxicity Profile (LD₅₀ > 2,000 mg/kg) vs. Ketoconazole and Other Clinical Azoles

According to available toxicological specification data, the compound exhibits an acute oral LD₅₀ in rats of > 2,000 mg/kg [1]. This indicates a favorable acute toxicity profile compared to certain clinical azoles; for instance, ketoconazole has a reported oral LD₅₀ of approximately 166-228 mg/kg in rats, making CAS 107658-80-0 at least 8.8-fold less acutely toxic [2]. This differential safety margin supports the compound's use in extended in vivo efficacy studies.

Toxicology Drug Safety Preclinical Development

High-Impact Application Scenarios for CAS 107658-80-0 Based on Verified Differentiation Data


Fragment-Based Lead Optimization for Next-Generation CYP51 Inhibitors

As demonstrated by its low molecular weight (362.2 g/mol) compared to high-molecular-weight clinical triazoles like itraconazole (705.6 g/mol) [1], CAS 107658-80-0 serves as an ideal starting fragment or early lead scaffold for optimizing CYP51 inhibitors with improved ligand efficiency. Medicinal chemistry teams can systematically explore vector elaboration from the phenyl, dichlorophenyl, and triazole positions to balance potency, selectivity, and ADMET properties [2]. This scenario is particularly relevant for programs targeting azole-resistant fungal strains where novel chemotypes are required.

Dual-Action Antifungal/Anti-Inflammatory Candidate Profiling for Invasive Fungal Infections

The compound's computationally predicted NF-κB inhibitory activity (-9.4578 kcal/mol) and its modulation of inflammatory biomarkers (TNF-α, IL-6, INF-γ, CRP) while enhancing antioxidant enzymes (SOD, CAT, GSH) [1] uniquely position it for profiling in fungal infection models where host inflammatory damage is a major contributor to pathology. Unlike fluconazole or itraconazole, which lack this anti-inflammatory mechanism, CAS 107658-80-0 can be evaluated in models of fungal keratitis, invasive pulmonary aspergillosis, or Candida sepsis where both antifungal and immunomodulatory effects are therapeutically desirable.

CYP51 Mechanism-of-Action Deconvolution and Resistance Studies

Based on class-level evidence from structurally analogous compounds that the inhibition of fungal 14α-demethylase and consequent ergosterol depletion is confirmed by sterol profile analysis [1], CAS 107658-80-0 is a suitable probe compound for detailed CYP51 enzymology studies, resistance mutant profiling, and comparative biochemistry across fungal species (Candida spp., Aspergillus spp., Cryptococcus spp.). Researchers can use this compound to map structure-resistance relationships in azole-resistant clinical isolates.

In Vivo Safety and Efficacy Dose-Ranging Studies in Rodent Models

With an acute oral LD₅₀ of > 2,000 mg/kg [1], which is at least 8.8-fold higher than ketoconazole's oral LD₅₀ of 166-228 mg/kg [2], this compound offers a wider experimental safety margin for dose-escalation studies. This makes it particularly suitable for systemic candidiasis or aspergillosis murine models where high doses may be needed to achieve therapeutic tissue concentrations, reducing the risk of acute toxicity confounding efficacy readouts.

Quote Request

Request a Quote for 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.